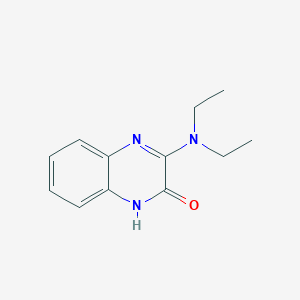

3-(diethylamino)quinoxalin-2(1H)-one

Description

Quinoxalin-2(1H)-one is a nitrogen-containing heterocycle with a fused benzene and pyrazine ring system. Its derivatives are prominent in natural products, pharmaceuticals, and materials science due to their tunable electronic properties and biological activities . The C3 position of quinoxalin-2(1H)-one is particularly reactive, enabling diverse functionalization strategies to introduce substituents like aryl, alkyl, and amino groups .

3-(Diethylamino)quinoxalin-2(1H)-one features a diethylamino group at the C3 position. This electron-donating substituent enhances the compound’s solubility and modulates its electronic profile, making it valuable for applications in medicinal chemistry and photophysical studies.

Properties

IUPAC Name |

3-(diethylamino)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-15(4-2)11-12(16)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXDYUZYHZDPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C3 position. One common method is the direct C3-functionalization via C–H bond activation. This can be achieved through various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions often require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Transition metal-free methodologies have emerged as sustainable protocols for the C3-functionalization of quinoxalin-2(1H)-ones, providing an environmentally benign synthetic route .

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include unactivated alkyl iodides for alkylation , and N-hydroxyphthalimide esters for decarboxylative alkylation . Conditions often involve visible-light initiation or electrochemical methods to facilitate the reactions.

Major Products

The major products formed from these reactions include various C3-functionalized quinoxalin-2(1H)-ones, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

3-(Diethylamino)quinoxalin-2(1H)-one has been investigated for its potential as a pharmaceutical agent. Notably, derivatives of quinoxalin-2(1H)-one have shown promise as inhibitors against Hepatitis C Virus (HCV). For instance, a related compound demonstrated potent in vitro activity against HCV, indicating that this compound may also serve as a candidate for antiviral drug development.

Antitumor Activity

Quinoxalin-2(1H)-one derivatives are recognized for their antitumor properties. Studies have indicated that certain substitutions on the quinoxaline core can enhance anticancer activity. The specific structure of this compound may contribute to its efficacy in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in critical biological pathways. For example, it has been linked to the inhibition of phosphatidylinositol 3-kinase (PI3K), an enzyme implicated in cancer progression and other diseases . The ability to modulate such pathways makes it a valuable tool in therapeutic research.

Photoinitiators

Recent advancements have explored the use of quinoxaline derivatives as photoinitiators in polymerization processes. This compound has been studied for its potential in UV-centered and visible light photo-initiating systems, which are crucial for developing new materials with specific properties .

Catalysis

In addition to its biological applications, this compound serves as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that involve C–H bond activation, making it an important component in synthetic organic chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(diethylamino)quinoxalin-2(1H)-one exerts its effects involves the activation of specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical and Material Properties

Quinoxalin-2(1H)-ones with electron-withdrawing groups (e.g., nitro, acyl) form push-pull systems for optoelectronic applications . In contrast, the electron-donating diethylamino group could redshift absorption/emission spectra, making it suitable for fluorescent probes or organic semiconductors.

Key Research Findings

- Synthetic Innovation: Electrochemical methods (e.g., cross-dehydrogenative coupling) enable sustainable synthesis of heteroaryl derivatives without catalysts .

- Mechanistic Insights : Radical pathways (e.g., hypervalent iodine-mediated trifluoromethylation) dominate C3 functionalization, offering precise control over regioselectivity .

- Biological Optimization : Substituent bulkiness (e.g., naphthylmethyl groups) correlates with enhanced bioactivity, suggesting steric effects are critical for target engagement .

Biological Activity

3-(Diethylamino)quinoxalin-2(1H)-one is a derivative of quinoxaline, a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, alongside relevant research findings and case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been reported to exhibit a range of pharmacological activities. These include:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Antitumor Activity : Inhibitory effects on cancer cell proliferation.

- Enzyme Inhibition : Targeting specific enzymes involved in disease progression.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Candida albicans | 16.69 |

These results suggest that the compound could be a candidate for developing new antimicrobial therapies, especially in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, quinoxaline derivatives have shown efficacy in inhibiting the growth of cancer cells by targeting key regulatory pathways.

Case Study: Inhibition of Cancer Cell Viability

A study evaluated the effects of quinoxaline derivatives on human epidermoid carcinoma cells (A431). The results indicated that specific derivatives significantly inhibited cell viability compared to non-cancerous cells, suggesting selective cytotoxicity.

- Compound Tested : this compound

- Cell Lines : A431 (cancer), HaCaT (non-cancer)

- Findings : Significant reduction in viability in A431 cells with minimal impact on HaCaT cells .

The mechanism by which quinoxaline derivatives exert their anticancer effects often involves the inhibition of specific protein kinases and receptors associated with cancer cell proliferation. For instance, quinoxalin-2-ones have been shown to inhibit Platelet-Derived Growth Factor Receptors (PDGFR), which are crucial for cell growth and division .

Enzyme Inhibition

This compound also demonstrates enzyme inhibition properties, particularly against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The inhibition of MMPs can potentially reduce cancer spread and improve treatment outcomes .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is highly dependent on their chemical structure. Substituents at specific positions on the quinoxaline ring significantly influence their pharmacological properties. For instance, modifications at the carbon-3 position are critical for enhancing antimicrobial and anticancer activities .

Q & A

Q. What are common synthetic routes for 3-(diethylamino)quinoxalin-2(1H)-one and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization of substituted o-phenylenediamines with α-ketoesters or α-diketones. For example, hydrazine derivatives of quinoxalinones can be prepared by reacting 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with electrophiles like aldehydes or isocyanates . Microwave-assisted synthesis is also effective for generating hydrazone derivatives, improving reaction efficiency (e.g., 70% yield for 3-(propan-2-yl)quinoxalin-2(1H)-one) . Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Microwave irradiation | 70–90 | Hydrazines, aldehydes | |

| Copper-catalyzed amination | 35–98 | Aliphatic amines, Cu catalyst | |

| Friedländer rearrangement | 54–67 | α-Ketones, acid catalysts |

Q. How are quinoxalinone derivatives characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the quinoxalinone carbonyl (δ ~165–170 ppm in ¹³C NMR) and diethylamino protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for N–CH₂) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for 3-(3-nitrophenyl) derivatives at m/z 324.0982) .

- X-ray crystallography : Resolves substituent orientation (e.g., trifluoromethyl groups in crystal structures) .

Q. What in vitro assays evaluate the biological activity of quinoxalinone derivatives?

- Methodological Answer :

- Antibacterial assays : Use agar dilution methods with reference standards like ofloxacin. MIC values for active derivatives range from 8–64 µg/mL .

- Antifungal screening : Compounds like 3-[2-(propan-2-ylidene)hydrazinyl]quinoxalin-2(1H)-one show IC₅₀ values of 12.5 µg/mL against Candida albicans .

- Enzyme inhibition : Aldose reductase (ALR2) inhibition is tested via spectrophotometric NADPH depletion (IC₅₀ < 0.5 µM for optimized derivatives) .

Advanced Research Questions

Q. How are catalytic systems designed for C–H functionalization of quinoxalinones?

- Methodological Answer :

- Photoredox catalysis : Eosin Y enables C3-H acylation using aldehydes under visible light, avoiding metal catalysts .

- Copper catalysis : Oxidative amination with aliphatic amines (e.g., 3-aminoquinoxalinones at 98% yield) requires Cu(OAc)₂ and TBHP as oxidants .

- Iron-catalyzed cross-coupling : FeCl₃ mediates indole-quinoxalinone coupling (72–73% yield) via radical intermediates .

Q. What computational methods assist in understanding quinoxalinone reactivity?

- Methodological Answer :

- DFT calculations : Predict electrophilic substitution sites (e.g., C3 position) and stabilization energies for intermediates .

- Molecular docking : Validates ALR2 inhibitor binding (e.g., 6e derivative with ΔG = −9.8 kcal/mol) .

- NBO analysis : Quantifies hyperconjugation effects in spiro-quinoxalinone rearrangements .

Q. How can low yields in cyclization reactions of quinoxalinone precursors be addressed?

- Methodological Answer :

- Optimize solvent systems : DMF or dioxane at 70–110°C improves cyclization efficiency (e.g., 54% yield for tetrahydroindole derivatives) .

- Acid catalysis : H₂SO₄ or acetic anhydride enhances ring closure in hydrazone-to-oxadiazole conversions .

- Microwave assistance : Reduces reaction time from hours to minutes (e.g., cyclopentylidenehydrazine synthesis at 75% yield) .

Q. What strategies enable the development of multifunctional quinoxalinone-based inhibitors?

- Methodological Answer :

- Structural hybridization : Combine quinoxalinone cores with phenolic moieties for dual ALR2 inhibition and antioxidant activity (e.g., 8d derivative with 95% radical scavenging at 100 µM) .

- Side-chain engineering : Introduce fluorinated groups (e.g., CF₃) to enhance metabolic stability and lipophilicity .

- Mechanistic studies : Use time-resolved ESR to track radical intermediates in photoinduced alkylation .

Data Contradiction Analysis

-

Issue : Conflicting reports on spiro-quinoxalinone rearrangement products (e.g., misassignment of benzotriazinone vs. benzimidazolone structures).

-

Issue : Variable antibacterial activity across derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.